molecular formula C26H34 B14278653 2,3-Dihexylanthracene CAS No. 155907-35-0

2,3-Dihexylanthracene

Cat. No.: B14278653
CAS No.: 155907-35-0
M. Wt: 346.5 g/mol
InChI Key: OVPDLQFLEKUCLH-UHFFFAOYSA-N
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Description

2,3-Dihexylanthracene is an organic compound belonging to the anthracene family, characterized by its three fused benzene rings. The addition of hexyl groups at the 2 and 3 positions of the anthracene core enhances its solubility and alters its electronic properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihexylanthracene typically involves the alkylation of anthracene. A common method includes the Friedel-Crafts alkylation reaction, where anthracene reacts with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions are common, where the hexyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydroanthracene derivatives.

    Substitution: Halogenated or nitrated anthracene derivatives.

Scientific Research Applications

2,3-Dihexylanthracene has found applications across various scientific disciplines:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying photophysical properties.

    Biology: Investigated for its potential in bioimaging due to its fluorescent properties.

    Medicine: Explored for its potential in drug delivery systems and as a component in photodynamic therapy.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Mechanism of Action

The mechanism by which 2,3-Dihexylanthracene exerts its effects is largely dependent on its interaction with molecular targets. In photophysical applications, it absorbs light and undergoes electronic transitions, emitting light at different wavelengths. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane properties and affecting cellular functions.

Comparison with Similar Compounds

    Anthracene: The parent compound without hexyl substitutions.

    2,3-Dimethylanthracene: Similar structure with methyl groups instead of hexyl groups.

    2,3-Diphenylanthracene: Substituted with phenyl groups, affecting its electronic properties differently.

Uniqueness: 2,3-Dihexylanthracene is unique due to the presence of long alkyl chains, which enhance its solubility in organic solvents and modify its electronic properties. This makes it particularly useful in applications requiring specific solubility and photophysical characteristics.

Properties

CAS No.

155907-35-0

Molecular Formula

C26H34

Molecular Weight

346.5 g/mol

IUPAC Name

2,3-dihexylanthracene

InChI

InChI=1S/C26H34/c1-3-5-7-9-13-21-17-25-19-23-15-11-12-16-24(23)20-26(25)18-22(21)14-10-8-6-4-2/h11-12,15-20H,3-10,13-14H2,1-2H3

InChI Key

OVPDLQFLEKUCLH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=CC3=CC=CC=C3C=C2C=C1CCCCCC

Origin of Product

United States

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